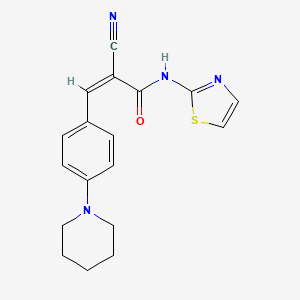

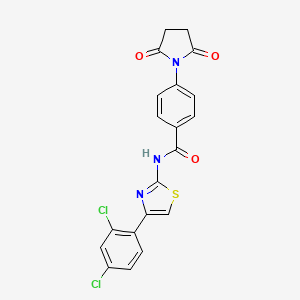

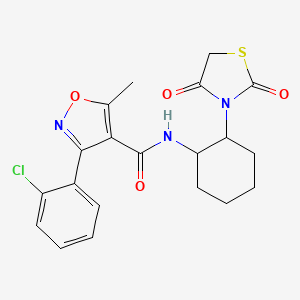

![molecular formula C13H12N2O6 B2988719 4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid CAS No. 892293-14-0](/img/structure/B2988719.png)

4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The quinazolinone core, for example, is a bicyclic structure containing a benzene ring fused to a pyrimidine ring .Scientific Research Applications

Microwave Assisted Synthesis of Ring Junction Heterocyclic Antioxidants

A study by Sompalle and Roopan (2016) highlighted the microwave-assisted synthesis of heterocyclic antioxidants, showcasing the efficient construction of complex molecules in short durations. Although not directly mentioning the compound , this research underscores the importance of heterocyclic compounds in developing antioxidants, which could relate to the synthesis pathways or bioactivity of similar quinazolinone derivatives (Rajesh Sompalle & S. Roopan, 2016).

Heterocyclic Compound Synthesis for Pharmacological Applications

Catarzi et al. (2010) evaluated previously reported triazoloquinoxaline and quinazolinedione derivatives for their pharmacological activity, demonstrating their potential as AMPA receptor antagonists. This study provides insight into the application of quinazolinone derivatives in neuroscience research, suggesting their utility in studying neural receptors and potentially treating neurological disorders (D. Catarzi, et al., 2010).

Novel Heterocyclic Derivatives Synthesis

Al-Salahi and Geffken (2011) synthesized a novel series of triazoloquinazolines, demonstrating the versatility of quinazolinone frameworks in generating diverse bioactive molecules. This research illustrates the compound's relevance in designing new chemical entities with potential therapeutic applications (R. Al-Salahi & D. Geffken, 2011).

Antimicrobial Activity of Quinazoline Derivatives

Antipenko et al. (2009) synthesized and tested triazoloquinazoline derivatives for antimicrobial activity, showcasing the potential of quinazolinone-based compounds in developing new antimicrobials. This study highlights the importance of such compounds in addressing the global challenge of microbial resistance (Lyudmila N. Antipenko, et al., 2009).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by the compound are yet to be determined . Understanding the compound’s targets will provide insights into the biochemical pathways it may influence and their downstream effects.

properties

IUPAC Name |

4-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c16-11(17)2-1-3-15-12(18)7-4-9-10(21-6-20-9)5-8(7)14-13(15)19/h4-5H,1-3,6H2,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVMLPMTMHSYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

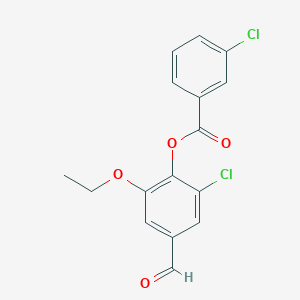

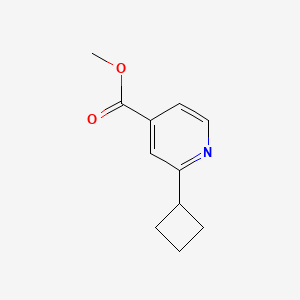

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)

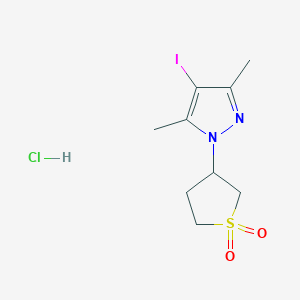

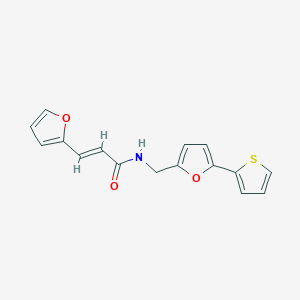

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2988654.png)

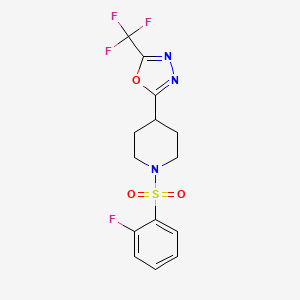

![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)

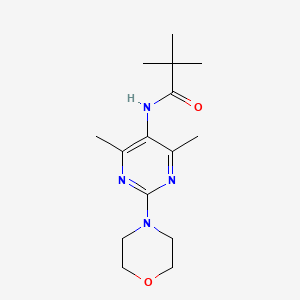

![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)